molecular formula C19H20N2O4 B2952288 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-26-8

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2952288
CAS No.: 301313-26-8
M. Wt: 340.379
InChI Key: ZZTMEICIHHKZKH-UHFFFAOYSA-N
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Description

3-[1-(2,4-Dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole is a sophisticated indole derivative designed for advanced chemical synthesis and drug discovery research. This compound serves as a versatile and crucial synthetic intermediate, particularly in the construction of complex alkaloid frameworks . The indole nucleus is a predominant scaffold in numerous biologically active natural products and pharmaceuticals, known to exhibit a wide range of properties including anti-cancer, anti-inflammatory, and anti-microbial activities . The specific structure of this reagent, featuring a 2,4-dimethoxyphenyl group and a nitroethyl side chain at the 3-position of the indole ring, along with a methyl group at the 2-position, makes it a valuable precursor for various chemical transformations. The nitro group acts as a versatile handle for further functionalization, enabling access to a diverse array of more complex molecules for biological screening . As with many specialized indole derivatives, its primary research value lies in its application as a building block in medicinal chemistry and the total synthesis of natural products . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-19(15-6-4-5-7-17(15)20-12)16(11-21(22)23)14-9-8-13(24-2)10-18(14)25-3/h4-10,16,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTMEICIHHKZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of substitution and coupling reactions . Industrial production methods often employ catalytic processes to enhance yield and efficiency. For example, the use of ionic organic solids as catalysts has been explored to achieve sustainable and green synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to various receptors, influencing biological pathways . These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous indole derivatives with variations in substituents, synthesis methods, and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂, R₃) Melting Point (°C) Yield (%) Key Spectral Data ($^{13}\text{C}$-NMR, δ ppm) Source
Target Compound R₁=2-Me; R₂=2,4-OMe; R₃=NO₂ Not reported Not reported C-NO₂: ~147; Ar-C: 101–136
3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-Me-1H-indole (4ad) R₁=2-Me; R₂=2-OMe; R₃=NO₂ 145.3–146.7 59 C-NO₂: 147.14; Ar-C: 47.53–136.27
3-(1-(4-Fluorophenyl)-2-nitroethyl)-2-Me-1H-indole (3i) R₁=2-Me; R₂=4-F; R₃=NO₂ Not reported 45–83 Ar-C-F: ~115–160 (broad)
3-[1-(2-Chlorophenyl)-2-nitroethyl]-2-Me-1H-indole R₁=2-Me; R₂=2-Cl; R₃=NO₂ 121 Not reported C-Cl: ~125–130; C-NO₂: ~147

Key Observations

Substituent Effects on Physicochemical Properties :

  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 2,4-dimethoxy in the target compound) increase solubility in polar solvents compared to halogenated analogs (e.g., 4-fluoro or 2-chloro derivatives) .
  • Melting Points : The 2-methoxy analog (4ad) exhibits a higher melting point (145–147°C) than the 2-chloro derivative (121°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in methoxy-substituted compounds .

Synthetic Efficiency :

  • Yields for Friedel-Crafts-derived nitroethyl indoles range from 45% to 83%, depending on substituent electronic effects. Electron-donating groups (e.g., methoxy) may stabilize intermediates, improving yields compared to electron-withdrawing substituents .

Spectroscopic Trends :

  • The nitro group consistently appears at δ ~147 ppm in $^{13}\text{C}$-NMR across analogs, confirming its structural conservation .
  • Aromatic carbons in methoxy-substituted compounds show upfield shifts (δ 101–136 ppm) compared to halogenated derivatives (δ 115–160 ppm) due to electron-donating effects .

Biological Implications (Inferred): While direct biological data for the target compound is unavailable, chalcone derivatives with methoxy groups (e.g., (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one) exhibit inhibitory activity against malaria targets (38.16% inhibition of PfFd-PfFNR), suggesting methoxy substituents may enhance binding interactions .

Biological Activity

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-1H-indole with a suitable nitroalkylating agent. The specific method often includes the use of various catalysts and solvents to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of indole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structure suggests it may interact with cellular pathways that regulate tumor growth .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have reported that it exhibits inhibitory effects on pathogenic bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is critical in preventing neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It could trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of methoxy groups in the structure may contribute to its antioxidant capacity, protecting cells from oxidative damage.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of similar indole derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL for certain strains, indicating strong antibacterial activity .

Data Summary

Biological ActivityObserved EffectReference
AnticancerInhibition of cancer cell growth
AntimicrobialEffective against multiple bacteria
NeuroprotectiveReduction of oxidative stress

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